molecular formula C5H7NO3 B13912413 1-Methyl-4-oxoazetidine-2-carboxylic acid

1-Methyl-4-oxoazetidine-2-carboxylic acid

Cat. No.: B13912413
M. Wt: 129.11 g/mol
InChI Key: VGOAIXLFOJMZTN-UHFFFAOYSA-N
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Description

1-Methyl-4-oxoazetidine-2-carboxylic acid is a heterocyclic compound with a four-membered ring structure containing nitrogen This compound is notable for its unique structural features, which include a carboxylic acid group and a ketone group on the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylazetidine-2-carboxylic acid with an oxidizing agent to introduce the ketone functionality at the 4-position. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include esters, amides, and alcohol derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

1-Methyl-4-oxoazetidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Uniqueness: The presence of both a ketone and a carboxylic acid group on a four-membered ring structure makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

1-methyl-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3/c1-6-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,8,9)

InChI Key

VGOAIXLFOJMZTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC1=O)C(=O)O

Origin of Product

United States

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